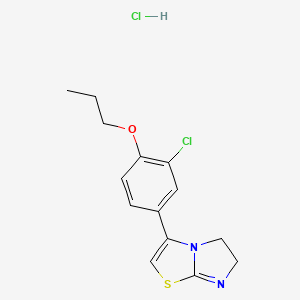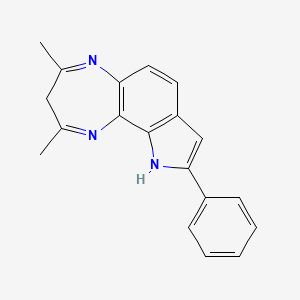
Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4-dimethyl-9-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4-dimethyl-9-phenyl- is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. This particular compound features a pyrrolo[2,3-g] structure fused to a benzodiazepine ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolo[2,3-g] core followed by the formation of the benzodiazepine ring. Common synthetic routes may include:
Intramolecular Cyclization: This involves the formation of the pyrrolo[2,3-g] core through intramolecular cyclization reactions, often using transition metal catalysts such as copper or iron.
Condensation Reactions: The benzodiazepine ring can be formed through condensation reactions between appropriate precursors, such as amines and carboxylic acids or their derivatives.
C-H Activation: Direct C-H activation methods can be employed to introduce substituents onto the pyrrolo[2,3-g] core, followed by further functionalization to complete the benzodiazepine structure.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to achieve pharmaceutical-grade quality.
Types of Reactions:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction: Reduction reactions can be employed to reduce nitro groups to amines or to convert carbonyl groups to alcohols.
Substitution: Substitution reactions can be used to replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Cyclization: Cyclization reactions are crucial for forming the fused pyrrolo[2,3-g] and benzodiazepine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride, phosphorus tribromide) and alkylating agents (e.g., alkyl halides) are used.
Cyclization: Transition metal catalysts (e.g., palladium, copper) and high temperatures are often employed.
Major Products Formed:
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated derivatives.
Cyclization: Fused heterocyclic structures.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: Its biological activity may be explored for potential therapeutic uses, such as in the treatment of neurological disorders, inflammation, or cancer.
Medicine: Due to its structural similarity to other benzodiazepines, it may exhibit sedative, anxiolytic, or muscle relaxant properties, making it a candidate for drug development.
Industry: It can be used in the development of new chemical processes or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The exact mechanism of action of this compound is not well-documented, but it likely involves interaction with specific molecular targets, such as receptors or enzymes. The presence of the benzodiazepine ring suggests that it may modulate the activity of GABA (gamma-aminobutyric acid) receptors, which are known to play a role in the central nervous system's regulation of anxiety and muscle relaxation.
Comparison with Similar Compounds
Pyrrolo[2,3-b]indoles: These compounds also feature fused pyrrolo and benzene rings and exhibit various biological activities.
Pyrrolopyrazines: These compounds contain pyrrole and pyrazine rings and are known for their antimicrobial, anti-inflammatory, and antitumor properties.
Pyrrolo[2,3-d]pyrimidines: These compounds have shown activities such as anti-neurodegenerative, anti-inflammatory, and anticancer effects.
Uniqueness: Pyrrolo(2,3-g)-1,5-benzodiazepine, 3,10-dihydro-2,4-dimethyl-9-phenyl- is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to other similar compounds
Properties
CAS No. |
113597-49-2 |
|---|---|
Molecular Formula |
C19H17N3 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2,4-dimethyl-9-phenyl-3,10-dihydropyrrolo[3,2-i][1,5]benzodiazepine |
InChI |
InChI=1S/C19H17N3/c1-12-10-13(2)21-19-16(20-12)9-8-15-11-17(22-18(15)19)14-6-4-3-5-7-14/h3-9,11,22H,10H2,1-2H3 |
InChI Key |
OFVKRBITFIGVPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C3=C(C=C2)C=C(N3)C4=CC=CC=C4)N=C(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


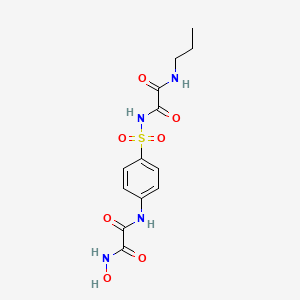
![(Z)-but-2-enedioic acid;7-[2-hydroxy-3-[5-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15188881.png)
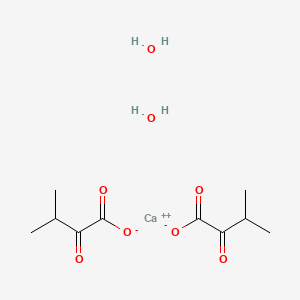
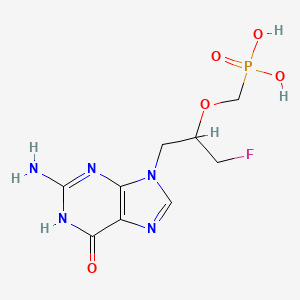
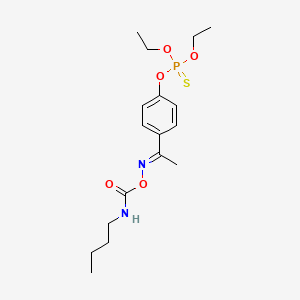
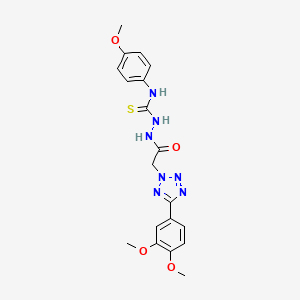
![Tetrasodium 3,3'-[(1,6-dihydro-6-oxo-1,3,5-triazine-2,4-diyl)bis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate)](/img/structure/B15188907.png)
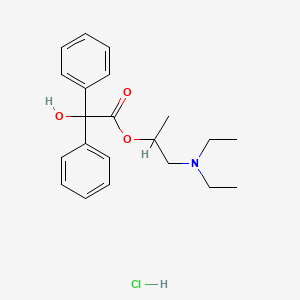
![O,O'-Di-(bis-(2-chloraethyl)-sulfamyl)-diaethylstilboestrol [German]](/img/structure/B15188914.png)
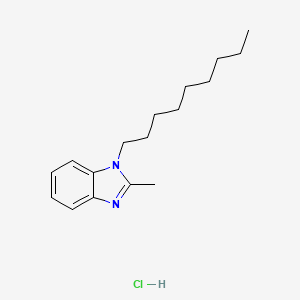
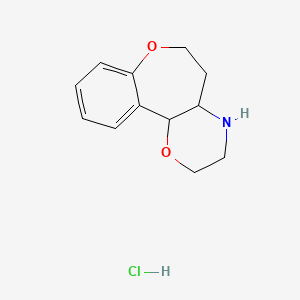
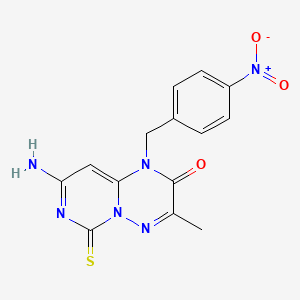
![3-oxo-N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-2-oxaspiro[4.4]nonane-1-carboxamide](/img/structure/B15188960.png)
